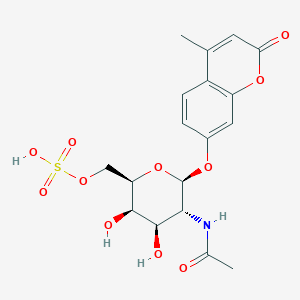
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate: is a fluorogenic substrate widely used in biochemical research. This compound is particularly significant in the study of enzyme activities, especially those related to carbohydrate metabolism. Its unique structure allows it to be used as a diagnostic tool for various lysosomal storage disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate typically involves multiple steps. The starting material is often 4-methylumbelliferone, which undergoes glycosylation with 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The final step involves the sulfation of the hydroxyl group at the 6-position using sulfur trioxide-pyridine complex in a solvent like pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The acetamido and sulfate groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride can be used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate is extensively used in scientific research:
Chemistry: It serves as a fluorogenic substrate in various assays to study enzyme kinetics and mechanisms.
Biology: It is used to investigate the activity of lysosomal enzymes, particularly in the diagnosis of lysosomal storage disorders.
Medicine: This compound is used in diagnostic tests for diseases such as Morquio syndrome.
Industry: It finds applications in the quality control of enzyme preparations and in the development of new pharmaceuticals.
作用機序
The compound acts as a substrate for specific enzymes, such as galactose-6-sulfate sulphatase. When the enzyme acts on the substrate, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. The fluorescence can be measured to quantify enzyme activity. This mechanism is crucial for diagnosing and studying various metabolic disorders .
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase.
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranoside: Utilized in studying chitinase activity.
4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt: Another fluorogenic substrate for galactose-6-sulfate sulphatase.
Uniqueness
What sets 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside 6-Sulfate apart is its specific application in diagnosing Morquio syndrome and its high sensitivity as a fluorogenic substrate. Its unique structure allows for precise and accurate measurement of enzyme activities, making it invaluable in both research and clinical settings.
特性
分子式 |
C18H21NO11S |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C18H21NO11S/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26)/t13-,15-,16+,17-,18-/m1/s1 |
InChIキー |
FEMWMNCEGXUBRL-SOVHRIKKSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


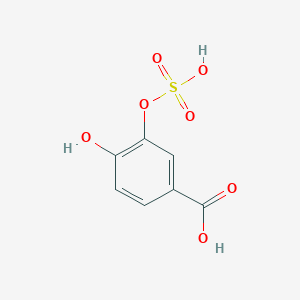
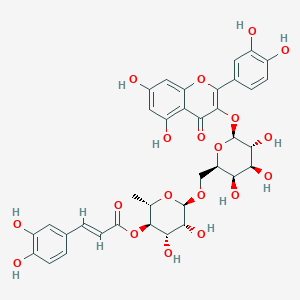
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
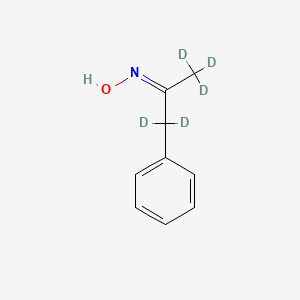
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
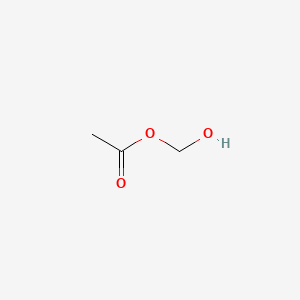
![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)




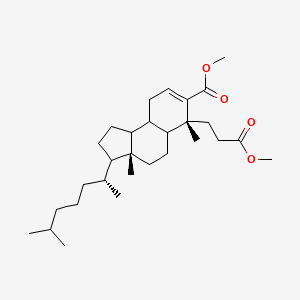
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
